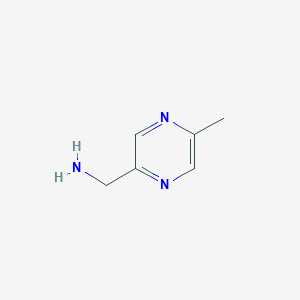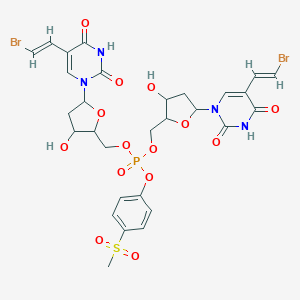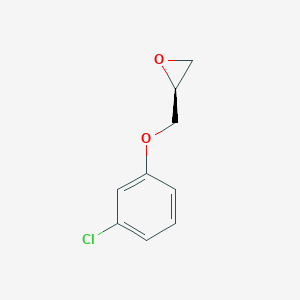![molecular formula C59H79N17O11 B143923 (2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]butanediamide CAS No. 137811-42-8](/img/structure/B143923.png)
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]butanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]butanediamide is a neuropeptide belonging to the neuromedin family, which includes several structurally conserved peptides. This compound is known for its potent contractile effect on smooth muscles, particularly in the uterus. It plays a significant role in various physiological processes, including the regulation of blood pressure, stress response, food intake, metabolic homeostasis, and tumorigenesis .
Vorbereitungsmethoden
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]butanediamide can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation . After the synthesis is complete, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]butanediamide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form disulfide bonds, which are crucial for its biological activity.
Reduction: Reduction reactions can break disulfide bonds, leading to the loss of biological activity.
Substitution: Amino acid residues in this compound can be substituted to create analogs with altered biological properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol (DTT). The major products formed from these reactions are modified peptides with different structural and functional properties.
Wissenschaftliche Forschungsanwendungen
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]butanediamide has a wide range of scientific research applications:
Chemistry: this compound is used as a model peptide to study peptide synthesis, folding, and stability.
Industry: This compound is used in the development of diagnostic assays and as a tool in drug discovery.
Wirkmechanismus
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]butanediamide exerts its effects by binding to specific G protein-coupled receptors, namely neuromedin U receptor 1 (NMUR1) and neuromedin U receptor 2 (NMUR2). NMUR1 is primarily expressed in peripheral tissues, while NMUR2 is mainly found in the central nervous system . Upon binding to these receptors, this compound activates intracellular signaling pathways, leading to various physiological responses such as smooth muscle contraction, modulation of blood pressure, and regulation of energy homeostasis .
Vergleich Mit ähnlichen Verbindungen
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]butanediamide is part of the neuromedin family, which includes other peptides such as neuromedin S, neuromedin B, and neuromedin K. Neuromedin S is structurally related to this compound and shares similar biological functions but has a more restricted expression pattern, primarily in the central nervous system . Neuromedin B and neuromedin K, on the other hand, belong to the bombesin-like peptide family and have distinct roles in regulating gastrointestinal and central nervous system functions .
This compound is unique due to its potent contractile effect on smooth muscles and its involvement in a wide range of physiological processes, making it a valuable target for therapeutic research and drug development.
Eigenschaften
CAS-Nummer |
137811-42-8 |
|---|---|
Molekularformel |
C59H79N17O11 |
Molekulargewicht |
1202.4 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]butanediamide |
InChI |
InChI=1S/C59H79N17O11/c60-34-49(79)69-43(32-38-22-24-39(77)25-23-38)52(82)73-45(30-36-15-6-2-7-16-36)54(84)75-46(31-37-17-8-3-9-18-37)55(85)74-44(29-35-13-4-1-5-14-35)53(83)71-41(20-11-27-68-59(65)66)57(87)76-28-12-21-47(76)56(86)70-40(19-10-26-67-58(63)64)51(81)72-42(50(62)80)33-48(61)78/h1-9,13-18,22-25,40-47,77H,10-12,19-21,26-34,60H2,(H2,61,78)(H2,62,80)(H,69,79)(H,70,86)(H,71,83)(H,72,81)(H,73,82)(H,74,85)(H,75,84)(H4,63,64,67)(H4,65,66,68)/t40-,41-,42-,43-,44-,45-,46-,47-/m0/s1 |
InChI-Schlüssel |
WHKFVJZZSNCWOQ-YFWBWJTRSA-N |
SMILES |
C1CC(N(C1)C(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)CN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)N |
Isomerische SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)CN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N |
Kanonische SMILES |
C1CC(N(C1)C(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)CN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)N |
Key on ui other cas no. |
137811-42-8 |
Sequenz |
GYFFFRPRN |
Synonyme |
Gly-Tyr-Phe-Phe-Phe-Arg-Pro-Arg-Asn-NH2 neuromedin U 9 NMU 9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Amino-5,6-dihydrobenzo[d]thiazol-7(4H)-one hydrobromide](/img/structure/B143849.png)
![[1-(2-Methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/structure/B143850.png)
![(6S)-7-Amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B143854.png)

![(S)-N-[[3-(3-Fluorophenyl)-2-oxo-5-oxazolidinyl]methyl]acetamide](/img/structure/B143861.png)






